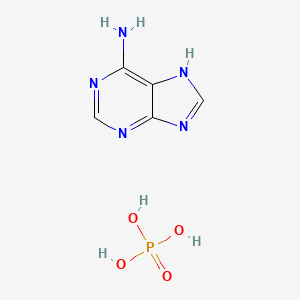
N,N-Diethyl-2,2,2-trifluoroacetamide
Vue d'ensemble
Description
N,N-Diethyl-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of trifluoroacetamides. These compounds are characterized by the presence of a trifluoroacetyl group attached to an amide nitrogen, which can be further substituted with various alkyl or aryl groups. The trifluoroacetamide moiety is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of N,N-diethyltrifluoroacetamide derivatives can be achieved through several methods. One approach involves the monoalkylation of trifluoroacetamide in a solid-liquid two-phase system using phase-transfer catalysts, which affords N-alkyltrifluoroacetamides in good to excellent yields. Subsequent reaction with alkylating agents yields N,N-dialkyltrifluoroacetamides with high efficiency . Another method for synthesizing trifluoroacetamides is based on the reaction of aminoindoles with the ethyl ester of trifluoroacetic acid, leading to the formation of N-(indolyl)trifluoroacetamides with demonstrated antimicrobial activity .
Molecular Structure Analysis
The molecular structure of trifluoroacetamide derivatives can be complex, as demonstrated by the study of N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide. This compound's structure and its dimers have been analyzed in various phases, including crystal, solution, and gas, using IR spectroscopy and quantum chemical simulations at the DFT level. The data from these studies are compared with X-ray diffraction analysis to gain a comprehensive understanding of the molecular interactions and hydrogen bonding patterns .
Chemical Reactions Analysis
Trifluoroacetamide derivatives participate in a variety of chemical reactions. For instance, N,N-diethyl-iododifluoroacetamide reacts with alkenes and alkynes in the presence of sodium dithionite and sodium hydrogen carbonate to yield adducts that introduce the CF2 group into organic molecules. These adducts can be further transformed into α,α-difluoro-γ-lactones by treatment with silica gel . Additionally, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been shown to be an effective electrophilic fluorinating agent, capable of fluorinating various substrates under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-diethyltrifluoroacetamide derivatives are influenced by the trifluoroacetyl group, which imparts unique characteristics such as increased lipophilicity and chemical stability. These properties are crucial for the potential application of these compounds in drug design and other areas. The antimicrobial activity of certain trifluoroacetamide derivatives suggests that they could serve as viable candidates for the development of new antimicrobial agents . Furthermore, the ability to introduce fluorine atoms into organic molecules through chemical reactions of trifluoroacetamide derivatives opens up possibilities for the synthesis of novel compounds with unique properties .
Safety And Hazards
Propriétés
IUPAC Name |
N,N-diethyl-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODXZFSZJFCVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279959 | |
| Record name | N,N-Diethyl-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2,2,2-trifluoroacetamide | |
CAS RN |
360-92-9 | |
| Record name | 360-92-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diethyl-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethyl-2,2,2-trifluoroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1330047.png)




![4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B1330053.png)







